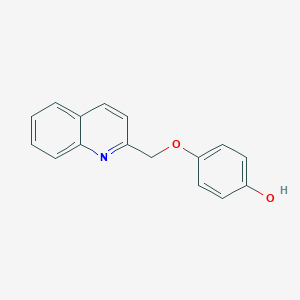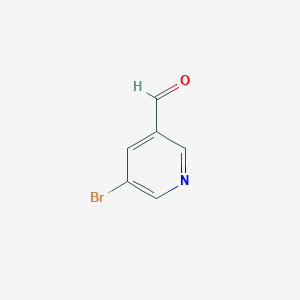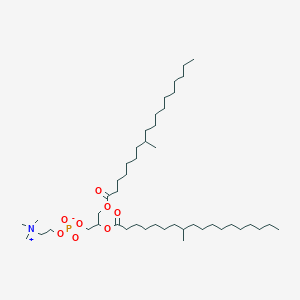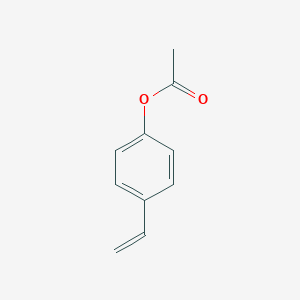
4-(2-Quinolinylmethoxy)phenol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of phenols can be achieved through various methods such as nucleophilic aromatic substitution . Quinoline, a key component of the compound, has been synthesized using different techniques including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach protocols .Chemical Reactions Analysis
Phenols, which are part of the compound, are known to be highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They can also interact with other food components, such as carbohydrates, proteins, or lipids .Physical And Chemical Properties Analysis
Phenols, similar to alcohols, form much stronger hydrogen bonds than alcohols, making them more soluble in water and giving them a higher boiling point . The solubility of phenol in water is generally decided by the hydroxyl group that is present .Applications De Recherche Scientifique
Spin Interaction in Zinc Complexes : A study involving Schiff and Mannich bases, including compounds like 4-methoxy-6-(quinolin-8-yliminomethyl)phenol, explored their zinc bis-phenolate complexes. These complexes exhibited reversible anodic waves due to the oxidation of phenolates into phenoxyl radicals. The study provided insights into the spin interaction within these complexes, contributing to a better understanding of molecular magnetic properties (Orio et al., 2010).
Synthesis of LTD4 Antagonist, RG12525 : Research on the synthesis of the leukotriene D4 antagonist RG12525 demonstrated the effective use of (2-quinolinylmethoxy)phenol. This study highlights the compound's role in the synthesis of important pharmaceutical agents (Sledeski et al., 1997).
Antioxidant and Reductant Properties : A study investigating the antioxidant properties of phenoxyl radicals, including those derived from phenolic compounds like 4-(2-Quinolinylmethoxy)phenol, found that ascorbate is a primary reductant in the presence of thiols. This suggests potential pharmaceutical applications for the compound in mitigating oxidative stress (Kagan et al., 1994).
Cytotoxic and Apoptotic Effects on Leukemia Cell Lines : Ferulic acid derivatives, including those combined with quinoline, showed cytotoxic and apoptotic effects on leukemia cell lines. This suggests potential therapeutic applications for 4-(2-Quinolinylmethoxy)phenol in cancer treatment (Ünver et al., 2018).
Aldose Reductase Inhibitors and Antioxidant Activity : Quinoxalinone-based compounds, which include phenolic structures like 4-(2-Quinolinylmethoxy)phenol, have shown significant activity in inhibiting aldose reductase and potent antioxidant activity. This highlights its potential in combating diabetic complications (Qin et al., 2015).
Safety And Hazards
Orientations Futures
Quinoline, a component of the compound, has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry . Therefore, the study and application of “4-(2-Quinolinylmethoxy)phenol” could be a potential area of interest for future research.
Propriétés
IUPAC Name |
4-(quinolin-2-ylmethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c18-14-7-9-15(10-8-14)19-11-13-6-5-12-3-1-2-4-16(12)17-13/h1-10,18H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLCXMUVSVJHCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450985 | |
| Record name | 4-[(Quinolin-2-yl)methoxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Quinolinylmethoxy)phenol | |
CAS RN |
124993-40-4 | |
| Record name | 4-[(Quinolin-2-yl)methoxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![C-Undecylcalix[4]resorcinarene](/img/structure/B54279.png)


![Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B54288.png)


![[(3S)-7-amino-2-oxo-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]heptyl] 2,4,6-trimethylbenzoate;hydrochloride](/img/structure/B54295.png)

![C-Undecylcalix[4]resorcinarene](/img/structure/B54297.png)


